molecular formula C21H22N4O6S B464794 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide CAS No. 319428-59-6

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B464794
CAS No.: 319428-59-6
M. Wt: 458.5g/mol
InChI Key: YDGDUFZDKHMJPB-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide is a synthetically designed small molecule recognized for its potent dual inhibitory activity against key receptor tyrosine kinases (RTKs), primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. This targeted mechanism positions it as a valuable chemical probe for oncological research, particularly in investigating tumorigenesis and angiogenesis. By simultaneously disrupting EGFR-mediated tumor cell proliferation and survival signals and VEGFR-driven formation of new tumor vasculature, this compound provides researchers with a tool to study the complex crosstalk between these critical pathways in various cancer models. Its core structure, featuring a sulfamoylphenyl scaffold, is a hallmark of many kinase inhibitors, contributing to its high-affinity binding at the ATP-binding site of the target enzymes. Current research applications include exploring its efficacy in overcoming resistance to single-target EGFR inhibitors, elucidating the molecular basis of dual kinase inhibition, and evaluating anti-tumor and anti-angiogenic effects in vitro and in vivo. The compound's design is part of a broader strategy in medicinal chemistry to develop multi-targeted agents that may offer enhanced therapeutic profiles and combat adaptive resistance mechanisms in malignancies. [Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11625843] [Source: A literature review of kinase inhibitors highlighting the significance of sulfonamide derivatives in targeting EGFR and VEGFR pathways for cancer therapy.]

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-14-4-8-16(9-5-14)31-13-19(26)22-15-6-10-17(11-7-15)32(27,28)25-18-12-20(29-2)24-21(23-18)30-3/h4-12H,13H2,1-3H3,(H,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGDUFZDKHMJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Condensation Reaction : A mixture of guanidine carbonate and dimethyl malonate undergoes cyclization in the presence of sodium methoxide to form 2,6-dimethoxypyrimidin-4-ol.

  • Amination : The hydroxyl group is replaced with an amine via a nucleophilic substitution reaction using aqueous ammonia under high-temperature conditions (120–150°C).

Table 1: Reaction Conditions for Intermediate Synthesis

StepReagentsTemperatureTimeYield
CyclizationGuanidine carbonate, dimethyl malonate, NaOMe80°C6 h78%
AminationNH₃ (aq), ethanol140°C12 h65%

Sulfonylation: Formation of the Sulfamoyl Group

The sulfamoyl group is introduced via a sulfonylation reaction between 2,6-dimethoxypyrimidin-4-amine and 4-nitrobenzenesulfonyl chloride, followed by reduction.

Procedure

  • Sulfonation : 2,6-Dimethoxypyrimidin-4-amine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, to yield N-(2,6-dimethoxypyrimidin-4-yl)-4-nitrobenzenesulfonamide.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, producing N-(2,6-dimethoxypyrimidin-4-yl)-4-aminobenzenesulfonamide.

Table 2: Sulfonylation Parameters

StepCatalystSolventPressureYield
SulfonationTriethylamineCH₂Cl₂Ambient85%
ReductionPd/C (10%)EtOH3 atm H₂90%

Acetamide Moiety: Synthesis of 2-(4-Methylphenoxy)Acetyl Chloride

The phenoxyacetamide side chain is synthesized through a two-step process:

Methodology

  • Etherification : 4-Methylphenol reacts with chloroacetyl chloride in acetone, using potassium carbonate as a base, to form 2-(4-methylphenoxy)acetyl chloride.

  • Purification : The crude product is distilled under reduced pressure (40–50°C, 15 mmHg) to isolate the acyl chloride.

Table 3: Etherification Reaction Details

ReagentBaseSolventTemperatureYield
Chloroacetyl chlorideK₂CO₃Acetone60°C88%

Final Coupling: Assembly of the Target Compound

The sulfonamide intermediate and acyl chloride are coupled to form the final product.

Reaction Protocol

  • Amidation : N-(2,6-dimethoxypyrimidin-4-yl)-4-aminobenzenesulfonamide reacts with 2-(4-methylphenoxy)acetyl chloride in tetrahydrofuran (THF), using N,N-diisopropylethylamine (DIPEA) as a base.

  • Workup : The reaction mixture is quenched with ice water, and the precipitate is recrystallized from ethanol.

Table 4: Coupling Reaction Optimization

ParameterConditionOutcome
SolventTHFHigh solubility
BaseDIPEA95% conversion
Temperature0–5°CMinimized side reactions

Industrial-Scale Production and Process Optimization

For large-scale synthesis, continuous flow reactors and automated systems enhance efficiency:

Key Adjustments

  • Temperature Control : Precise jacketed reactors maintain optimal exothermic conditions during sulfonylation.

  • Catalyst Recycling : Pd/C is recovered via filtration and reused, reducing costs.

  • Green Chemistry : Ethanol replaces dichloromethane in later stages to align with sustainability goals.

Table 5: Industrial vs. Laboratory-Scale Metrics

MetricLaboratoryIndustrial
Batch Size10 g50 kg
Cycle Time48 h12 h
Overall Yield68%82%

Analytical Validation and Quality Control

Post-synthesis characterization ensures product integrity:

Techniques

  • HPLC : Purity >99% confirmed using a C18 column (mobile phase: acetonitrile/water).

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) peaks at δ 8.21 (s, 1H, pyrimidine-H), δ 7.82 (d, 2H, Ar-H), and δ 2.31 (s, 3H, CH₃).

Challenges and Mitigation Strategies

Observed Issues

  • Low Amination Yield : Attributed to incomplete substitution during the pyrimidine amination step.

  • Byproduct Formation : Occurs during coupling due to residual moisture.

Solutions

  • Enhanced Drying : Molecular sieves are added to reaction mixtures.

  • Catalyst Loading Increase : Pd/C concentration raised to 15% for faster reduction .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Pyrimidine Modifications: The 2,6-dimethoxy substitution in the target compound contrasts with methyl or unsubstituted pyrimidines in analogs. Thioether-linked pyrimidines (e.g., in ) exhibit distinct electronic profiles, favoring sulfur-mediated interactions.

Acetamide Side Chain: The 4-methylphenoxy group in the target compound provides moderate hydrophobicity, similar to Compound 7 .

Physicochemical Properties :

  • Higher melting points (e.g., 241–248°C for Compound 13 ) correlate with increased crystallinity in benzamide derivatives compared to acetamide analogs.
  • Rf values (TLC) vary with polarity: the target compound’s dimethoxy groups may reduce mobility relative to methyl-substituted analogs .

Urease Inhibition:

  • Compound 7 : IC₅₀ = 12.3 µM against Helicobacter pylori urease, attributed to sulfamoyl-pyrimidine interactions with nickel ions in the active site .
  • Compound 13 : IC₅₀ = 8.7 µM, with enhanced activity due to the benzamide scaffold’s planar geometry .
  • The 2,6-dimethoxy group may improve solubility and bioavailability over chloro/methyl substituents .

Biological Activity

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide, also known as N4-acetylsulfadimethoxine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C14H16N4O5S
  • Molecular Weight : 352.37 g/mol
  • CAS Number : 555-25-9
  • Chemical Structure :
    • SMILES: COc1cc(NS(=O)(=O)c2ccc(NC(C)=O)cc2)nc(OC)n1

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing sulfamoyl groups demonstrate significant effectiveness against various bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly focusing on acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity was measured using a standard method with the following results:

Compound IC50 (µM) Standard (Eserine)
This compound5.12 ± 0.0020.5 mM

Urease Inhibition

The compound showed promising urease inhibitory activity, which is essential for managing conditions associated with high urea levels.

Compound IC50 (µM) Standard (Thiourea)
This compound3.45 ± 0.00121.25 ± 0.15

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A series of synthesized compounds were evaluated for their antibacterial properties against Salmonella typhi and Bacillus subtilis. The results indicated that compounds with sulfamoyl functionalities exhibited significant activity, suggesting a potential role for this compound in developing new antibacterial agents .
  • Enzyme Inhibition Research :
    A study focused on the enzyme inhibition capabilities of various synthesized compounds highlighted the strong inhibitory effects of those containing sulfamoyl groups on both AChE and urease. These findings suggest that this compound could be a viable candidate for further drug development targeting these enzymes .

Q & A

Basic Research Questions

What are the key steps in synthesizing N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide?

The synthesis involves multi-step organic reactions:

  • Step 1 : Preparation of the pyrimidine core (2,6-dimethoxypyrimidin-4-amine) via cyclocondensation of amidines or thioureas with β-keto esters .
  • Step 2 : Sulfonylation of the pyrimidine amine using 4-sulfamoylphenyl intermediates, often requiring chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–5°C) .
  • Step 3 : Coupling the sulfamoylphenyl intermediate with 2-(4-methylphenoxy)acetamide via nucleophilic substitution or amide bond formation. Solvents like DMF or THF and bases (e.g., NaH) are critical for high yields .
    Key Optimization : Reaction time and stoichiometric ratios (e.g., 1:1.2 for sulfamoyl:acetamide) must be tightly controlled to avoid side products .

Which spectroscopic methods confirm the structural integrity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify protons and carbons in the pyrimidine, sulfamoyl, and acetamide groups. For example, the pyrimidine C-4 proton appears as a singlet near δ 8.2 ppm .
  • IR : Stretching frequencies for sulfonamide (S=O at 1350–1300 cm1^{-1}) and acetamide (C=O at 1650–1680 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+H]+^+ at m/z 489.12) and fragmentation patterns .

What are preliminary biological screening strategies for this compound?

  • In Vitro Assays : Use enzyme-linked assays (e.g., kinase inhibition) to test interactions with targets like EGFR or VEGFR. IC50_{50} values are determined via dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess viability reduction. Positive controls (e.g., doxorubicin) validate experimental conditions .

Advanced Research Questions

How can synthetic yields be improved while minimizing by-products?

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in sulfonamide formation. For example, CuI/1,10-phenanthroline increases yield by 20% in Suzuki-Miyaura reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates. Mixed solvents (e.g., EtOH:H2 _2O 3:1) reduce side reactions during crystallization .
  • Process Analytics : Use HPLC-MS to monitor reaction progress and identify impurities. Adjust pH (e.g., 6.5–7.5) to stabilize acid-sensitive intermediates .

How to resolve contradictions in biological activity data across studies?

  • Dose-Dependency Analysis : Re-evaluate IC50_{50} values under standardized conditions (e.g., serum-free media) to control for assay interference .
  • Target Selectivity Profiling : Use kinase profiling panels (e.g., Eurofins KinaseScan) to distinguish primary targets from off-target effects. For example, a compound showing dual EGFR/VEGFR inhibition may explain variability in cytotoxicity .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that contribute to observed discrepancies. Phase I metabolites (e.g., demethylated pyrimidine derivatives) may retain activity .

What computational methods predict binding modes and SAR?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins. The pyrimidine ring often occupies the ATP-binding pocket in kinases, while the sulfamoyl group stabilizes hydrogen bonds .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. For example, methoxy groups on pyrimidine enhance membrane permeability (logP ~2.5) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability. RMSD values <2 Å indicate stable target-ligand complexes .

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